molecular formula C10H8O2S B1592957 5-Methoxybenzo[b]thiophene-2-carbaldehyde CAS No. 622864-56-6

5-Methoxybenzo[b]thiophene-2-carbaldehyde

Cat. No. B1592957
M. Wt: 192.24 g/mol
InChI Key: BUOLMHIRVKNQJJ-UHFFFAOYSA-N
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Description

5-Methoxybenzo[b]thiophene-2-carbaldehyde is a chemical compound . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Methoxybenzo[b]thiophene-2-carbaldehyde, involves heterocyclization of various substrates . The introduction of a 3,5-difluoro benzyl extension to the methylated amide led to the discovery of a compound with unprecedented selectivity .


Molecular Structure Analysis

The molecular formula of 5-Methoxybenzo[b]thiophene-2-carbaldehyde is C10H8O2S . The InChI key is BUOLMHIRVKNQJJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of 5-Methoxybenzo[b]thiophene-2-carbaldehyde is solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The molecular weight is 192.24 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Isomeric Dibenzofuran Carboxaldehydes : Research by Yempala and Cassels (2017) involved the synthesis of isomeric dibenzofuran carboxaldehydes, including compounds similar to 5-Methoxybenzo[b]thiophene-2-carbaldehyde. These compounds were used in the synthesis of novel β-phenylethylamines and NBOMe derivatives, highlighting their potential in creating new chemical entities (Yempala & Cassels, 2017).

  • Facile Synthesis of Benzo[b]thiophene Derivatives : Havaldar, Bhise, and Burudkar (2004) described a method to synthesize 10-methoxy-4.8-dinitro-6H-benzo[b]thiophene-6-one, demonstrating the versatility of methoxybenzaldehyde derivatives in chemical synthesis (Havaldar, Bhise, & Burudkar, 2004).

Potential Biological and Medicinal Applications

  • Antidepressant Drugs Development : Orus et al. (2002) synthesized some benzo[b]thiophene derivatives for the development of new dual antidepressant drugs. This study underscores the potential of benzo[b]thiophene derivatives in pharmaceutical research (Orus et al., 2002).

  • Antibacterial and Cytotoxicity Studies : Noviany et al. (2020) conducted a structural revision of sesbagrandiflorains and synthesized new derivatives of 6-methoxy-2-arylbenzofuran. Some of these derivatives exhibited moderate antibacterial activity and cytotoxicity against melanoma cancer cells, indicating the potential of such compounds in therapeutic applications (Noviany et al., 2020).

Material Science and Sensor Development

  • Photochromic Thieno-2H-Chromenes Synthesis : Queiroz et al. (2000) described the synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes. This work demonstrates the application of such compounds in the development of materials with photochromic properties (Queiroz et al., 2000).

  • Fluorescent Sensor for Ferric Ion : Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a compound that selectively quenches the fluorescence of Fe3+ ions, indicating its potential as a fluorescent sensor for iron detection (Zhang et al., 2016).

Safety And Hazards

The safety information for 5-Methoxybenzo[b]thiophene-2-carbaldehyde includes a warning signal word and the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

5-methoxy-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOLMHIRVKNQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648909
Record name 5-Methoxy-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzo[b]thiophene-2-carbaldehyde

CAS RN

622864-56-6
Record name 5-Methoxybenzo[b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622864-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Paul, S Muthusubramanian - Tetrahedron letters, 2011 - Elsevier
Vilsmeier’s reagent treatment of substituted diphenacyl sulfides or diphenacyl disulfides has led to the formation of a series of benzfused 3-chlorothiophene-2-carbaldehydes by a …
Number of citations: 16 www.sciencedirect.com

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